6,7-Dimethoxyquinolin-3-ol

EGFR tyrosine kinase Kinase selectivity Scaffold profiling

6,7-Dimethoxyquinolin-3-ol (CAS 75222-15-0, C₁₁H₁₁NO₃, MW 205.21) is a 3-hydroxyquinoline derivative bearing methoxy substituents at the 6- and 7-positions. It belongs to the privileged quinoline scaffold class widely employed in kinase inhibitor medicinal chemistry, where the 6,7-dimethoxy pattern has been empirically established as advantageous — although not strictly essential — for potent inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK).

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B8694620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyquinolin-3-ol
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1OC)O
InChIInChI=1S/C11H11NO3/c1-14-10-4-7-3-8(13)6-12-9(7)5-11(10)15-2/h3-6,13H,1-2H3
InChIKeyPJTFIXLKCMSEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyquinolin-3-ol: A Dual-Functional Quinoline Scaffold Intermediate for Kinase-Targeted Drug Discovery


6,7-Dimethoxyquinolin-3-ol (CAS 75222-15-0, C₁₁H₁₁NO₃, MW 205.21) is a 3-hydroxyquinoline derivative bearing methoxy substituents at the 6- and 7-positions [1]. It belongs to the privileged quinoline scaffold class widely employed in kinase inhibitor medicinal chemistry, where the 6,7-dimethoxy pattern has been empirically established as advantageous — although not strictly essential — for potent inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) [2]. The compound exists primarily as a synthetic intermediate rather than an endpoint bioactive, with documented roles as a core building block in the synthesis of PDGF-RTK inhibitors, c-KIT inhibitors, FLT3 inhibitors, and dual EGFR/FAK inhibitors [3][4]. Its ChEMBL entry (CHEMBL308879) records an AlogP of 1.96, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and a predicted pKa of approximately 8.12 [1].

Why 6,7-Dimethoxyquinolin-3-ol Cannot Be Replaced by Unsubstituted Quinolin-3-ol or 4-Chloro Analogs in Kinase Inhibitor Programs


Generic substitution among quinoline intermediates is demonstrably hazardous for kinase inhibitor development due to at least three non-interchangeable molecular properties. First, the 6,7-dimethoxy pattern contributes materially to PDGF-RTK inhibitory potency: Maguire et al. (1994) found that optimal PDGF-RTK inhibition (IC₅₀ ≤20 nM) was achieved specifically when 6,7-dimethoxyquinoline was elaborated at the 3-position, while most compounds in the same series were inactive against EGFR (>20 μM), illustrating that the dimethoxy motif confers both potency and a degree of target selectivity [1][2]. Second, the pKa of the 3-hydroxyl group shifts dramatically from 4.28 in unsubstituted quinolin-3-ol to ~8.12 in 6,7-dimethoxyquinolin-3-ol, fundamentally altering the ionization state at physiological pH and therefore solubility, permeability, and protein binding behavior . Third, the 3-OH functional handle enables synthetic derivatization pathways (etherification, esterification, conversion to leaving groups) that are mechanistically distinct from the nucleophilic aromatic substitution chemistry available at the 4-chloro position of 4-chloro-6,7-dimethoxyquinoline, meaning the two intermediates lead to structurally and pharmacologically divergent final compounds [3]. These differences are quantitative, position-specific, and cannot be compensated by downstream formulation.

Quantitative Comparative Evidence: 6,7-Dimethoxyquinolin-3-ol Differentiation Data for Procurement Decisions


EGFR Kinase Inactivity Profile Establishes 6,7-Dimethoxyquinolin-3-ol as an Inert Scaffold with Minimal Off-Target Liability vs. Potentiated Derivatives

In a cell-free enzymatic assay measuring inhibition of isolated human epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation, 6,7-dimethoxyquinolin-3-ol (the unelaborated parent scaffold) exhibited an IC₅₀ greater than 20,000 nM (>20 μM), indicating negligible EGFR inhibitory activity [1]. This contrasts sharply with 3-substituted derivatives built on the identical 6,7-dimethoxyquinoline core: RPR-101511 (6,7-dimethoxy-3-(3-thienyl)quinoline) inhibits PDGF-RTK with an IC₅₀ range of 1–20 nM, while 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives achieve EGFR IC₅₀ values of 20–25 nM and FAK IC₅₀ values of 14–23 nM [2][3]. The >1,000-fold potency gap between the parent scaffold and its elaborated derivatives confirms that 6,7-dimethoxyquinolin-3-ol functions as a pharmacologically silent starting point, enabling medicinal chemists to attribute observed activity exclusively to introduced substituents — a critical advantage for SAR deconvolution that is not offered by intermediates with intrinsic kinase activity.

EGFR tyrosine kinase Kinase selectivity Scaffold profiling Off-target screening

pKa Differential of Nearly 4 Log Units Between 6,7-Dimethoxyquinolin-3-ol and Unsubstituted Quinolin-3-ol Dictates Ionization State at Physiological pH

The predicted pKa of 6,7-dimethoxyquinolin-3-ol is 8.12 ± 0.40, compared with an experimentally determined pKa of 4.28 (at 20°C) for unsubstituted quinolin-3-ol . This represents a difference of approximately 3.84 log units, corresponding to a roughly 7,000-fold difference in acid dissociation constant. At physiological pH 7.4, quinolin-3-ol (pKa 4.28) exists predominantly in its deprotonated phenolate anion form, whereas 6,7-dimethoxyquinolin-3-ol (pKa 8.12) is substantially protonated at the 3-OH position. The electron-donating methoxy groups at positions 6 and 7 increase electron density on the quinoline ring, raising the pKa of the phenolic hydroxyl by stabilizing the protonated form. This differential ionization directly impacts aqueous solubility, passive membrane permeability, plasma protein binding, and the compound's reactivity toward electrophilic derivatization reagents.

Physicochemical profiling pKa prediction Ionization state Druglikeness

6,7-Dimethoxy Substitution Pattern Confers PDGF-RTK Inhibitory Advantage Over Non-Dimethoxy Quinoline Analogs in a 63-Compound SAR Series

In a seminal SAR study encompassing 63 3-substituted quinoline derivatives, Maguire et al. (1994) explicitly concluded that 'the presence of 6,7-dimethoxy groups on the quinoline ring was found to be advantageous although not essential for potent inhibition of PDGF-RTK' [1]. Optimum activity of ≤20 nM (IC₅₀) was observed when 6,7-dimethoxyquinoline was substituted at the 3-position with specific lipophilic groups including 4-methoxyphenyl (compound 15d), 3-fluoro-4-methoxyphenyl (17m), 3-fluorophenyl (17b), and 6-methoxypyridin-3-yl (15o), among others [1][2]. Critically, most compounds in the series were also tested against EGFR and found to be inactive, demonstrating that the 6,7-dimethoxy-3-substituted quinoline scaffold can achieve target selectivity within the tyrosine kinase family [1]. While the study does not report PDGF-RTK IC₅₀ values for non-dimethoxy quinoline comparators head-to-head, the explicit language 'found to be advantageous' indicates a consistent potency decrement in analogs lacking the 6,7-dimethoxy motif. Subsequent development of Ki6783 ((3,4-dimethoxy)-4-phenoxy-6,7-dimethoxyquinoline) demonstrated PDGF β-receptor autophosphorylation IC₅₀ of 0.1 μM with selectivity over other growth factor receptors at concentrations up to 100 μM, further validating the scaffold [3].

PDGF receptor tyrosine kinase Structure-activity relationship Quinoline SAR Kinase inhibitor design

Hydrogen Bond Acceptor Count Doubles Upon 6,7-Dimethoxy Substitution Relative to Unsubstituted Quinolin-3-ol, Altering Molecular Recognition Capacity

6,7-Dimethoxyquinolin-3-ol possesses 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), compared with 2 HBA and 1 HBD for unsubstituted quinolin-3-ol [1][2]. The two additional methoxy oxygen atoms at positions 6 and 7 double the HBA capacity, substantially altering the compound's intermolecular interaction potential. The ChEMBL database records an AlogP of 1.96 and a topological polar surface area (TPSA) of 51.58 Ų for 6,7-dimethoxyquinolin-3-ol, compared with a LogP of 1.94 and TPSA of 33.12 Ų for quinolin-3-ol [1][2]. The compound also features 2 rotatable bonds (the two methoxy groups) versus 0 for quinolin-3-ol. The molecular weight increases from 145.16 to 205.21 g/mol. These cumulative physicochemical differences place 6,7-dimethoxyquinolin-3-ol in a meaningfully different property space for purposes of solubility prediction, permeability estimation, and formulation development.

Hydrogen bonding Molecular recognition Drug-likeness Physicochemical descriptors

The 3-OH Handle Enables Derivatization Pathways Mechanistically Inaccessible to 4-Chloro-6,7-dimethoxyquinoline, Creating Complementary Intermediate Utility

6,7-Dimethoxyquinolin-3-ol and 4-chloro-6,7-dimethoxyquinoline (CAS 35654-56-9) represent two distinct synthetic intermediate classes built on the identical 6,7-dimethoxyquinoline core but differentiated by their reactive functional groups. The 4-chloro analog is the established intermediate for Tivozanib and Cabozantinib synthesis, where the chlorine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) with aniline derivatives [1]. In contrast, the 3-hydroxyl group of 6,7-dimethoxyquinolin-3-ol enables orthogonal derivatization chemistries: O-alkylation (ether formation), O-acylation (ester formation), conversion to a triflate or mesylate leaving group for cross-coupling, or Mitsunobu reactions — all inaccessible from the 4-chloro compound . Critically, the position of substitution (C3 vs. C4) on the quinoline ring produces structurally non-identical final compounds with distinct vectors for target engagement. The 6,7-dimethoxyquinolin-3-ol scaffold features prominently in c-KIT inhibitor CHMFL-KIT-8140, where the 3-OH is elaborated through ether linkage to a phenyl urea pharmacophore, achieving cKIT wt IC₅₀ of 33 nM and cKIT T670I gatekeeper mutant IC₅₀ of 99 nM [2].

Synthetic chemistry Reactive handles Quinoline derivatization Medicinal chemistry

Commercial Availability at Differentiated Purity Grades with Batch-Specific QC Documentation Supports Reproducible Research Procurement

6,7-Dimethoxyquinolin-3-ol is commercially available from multiple vendors at two distinct purity tiers: 95% (Bidepharm, BenchChem) and 98% (Leyan) . Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical data for each production lot . The 3-percentage-point purity differential between the 95% and 98% grades may be consequential for applications requiring stoichiometric precision (e.g., coupling reactions where excess reagent cannot be tolerated) or for biological assays where impurities at the 2–5% level could confound activity readouts. By comparison, the closest analog 4-chloro-6,7-dimethoxyquinoline is typically offered at 98% purity , while unsubstituted quinolin-3-ol is available at ≥98% purity from multiple vendors. The availability of 6,7-dimethoxyquinolin-3-ol at 98% purity from Leyan makes it competitive with these comparator intermediates on a purity basis while offering the unique 3-OH synthetic handle.

Chemical procurement Purity specification Quality control Batch documentation

Evidence-Backed Procurement Scenarios for 6,7-Dimethoxyquinolin-3-ol in Drug Discovery and Chemical Biology


PDGF-Receptor Tyrosine Kinase Inhibitor Lead Optimization Programs Requiring 3-Position SAR Exploration

Medicinal chemistry teams pursuing PDGF-RTK inhibitors should prioritize 6,7-dimethoxyquinolin-3-ol as the core scaffold based on the Maguire et al. (1994) SAR study demonstrating that the 6,7-dimethoxy pattern is advantageous for PDGF-RTK potency, with optimal 3-substituted analogs achieving IC₅₀ values ≤20 nM [1]. The 3-OH group provides a direct functionalization handle for introducing diverse lipophilic substituents (aryl, heteroaryl, alkenyl, alkynyl) identified in the SAR as contributors to activity. The scaffold's confirmed EGFR inactivity (IC₅₀ >20,000 nM) means that PDGF-RTK hits emerging from such a campaign are unlikely to be artifacts of pan-kinase promiscuity [2]. This contrasts with starting from 4-chloro-6,7-dimethoxyquinoline, which routes programs toward VEGFR/c-Met inhibitor space (Tivozanib, Cabozantinib) rather than PDGF-RTK-selective space [3].

Type II c-KIT Kinase Inhibitor Development Targeting Gatekeeper Mutants (e.g., T670I)

The 6,7-dimethoxyquinolin-3-ol scaffold serves as the direct synthetic precursor to the 3-ether linkage found in CHMFL-KIT-8140, a highly potent type II cKIT inhibitor with activity against the imatinib-resistant T670I gatekeeper mutant [1]. Elaboration of the 3-OH group to a 3-((phenyl)oxy)phenyl urea moiety yielded a compound with cKIT wt IC₅₀ of 33 nM, cKIT T670I IC₅₀ of 99 nM, and antiproliferative GI₅₀ values of 4 nM (GIST-T1) and 26 nM (GIST-5R) [1]. In a BaF3-TEL-cKIT-T670I xenograft model, 100 mg/kg dosing achieved 47.7% tumor growth inhibition without overt toxicity [1]. Procurement of 6,7-dimethoxyquinolin-3-ol at ≥98% purity is recommended for this application to ensure reproducible coupling yields and to avoid impurity-derived side products in the multi-step synthesis.

Dual EGFR/FAK Inhibitor Discovery Leveraging the 6,7-Dimethoxyquinoline Pharmacophore

Research groups pursuing first-in-class dual EGFR/FAK inhibitors should select 6,7-dimethoxyquinolin-3-ol or its 4-alkoxy derivatives as the starting scaffold. Elbadawi et al. (2021) reported that 4-alkoxy-2-aryl-6,7-dimethoxyquinolines achieve EGFR IC₅₀ values of 20–25 nM and FAK IC₅₀ values of 14–23 nM, representing the first reported quinolines with potent EGFR/FAK dual inhibition [1]. The 6,7-dimethoxy pattern is conserved across all active compounds in this series. The 3-OH group in the parent compound provides a site for introducing additional diversity elements not explored in the published series, potentially enabling intellectual property differentiation. The compound's AlogP of 1.96 and TPSA of 51.58 Ų place it within favorable oral druglikeness space [2], supporting its use in lead optimization toward orally bioavailable candidates.

Metabolite Identification and Analytical Reference Standard for Amiquinsin Metabolism Studies

4-Amino-6,7-dimethoxyquinolin-3-ol is the major human metabolite of amiquinsin hydrochloride, a hypotensive agent [1]. 6,7-Dimethoxyquinolin-3-ol serves as the direct synthetic precursor to this metabolite (via amination at the 4-position), making it an essential analytical reference intermediate for ADME laboratories conducting amiquinsin metabolite profiling, quantification, or toxicological assessment. The compound's predicted pKa of 8.12 and hydrogen bonding capacity (4 HBA, 1 HBD) dictate its chromatographic behavior and extraction efficiency from biological matrices [2][3]. Procurement at 98% purity (Leyan) with batch-specific HPLC documentation is advised when the compound serves as a quantitative analytical standard, as impurities at the 2–5% level could interfere with MS/MS detection of trace metabolites [4].

Quote Request

Request a Quote for 6,7-Dimethoxyquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.